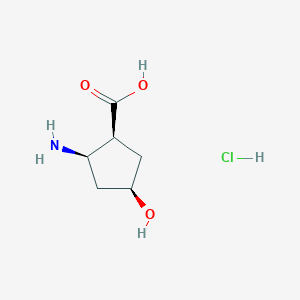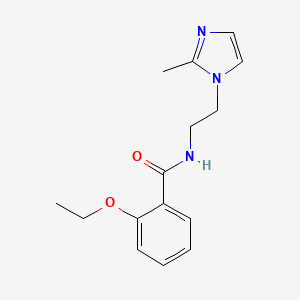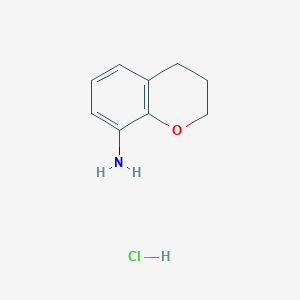![molecular formula C15H8F6N4 B2668012 1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-54-2](/img/structure/B2668012.png)
1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, commonly referred to as 1,5-BTPT, is a heterocyclic compound with a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals. The structure of 1,5-BTPT consists of two trifluoromethylphenyl rings connected by a tetraazole ring, forming an aromatic heterocyclic compound. Its unique structure makes it a versatile reagent for a variety of applications.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
Fluorinated bis(triazole) ligands, including compounds similar to 1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, have been utilized to coordinate with different metal ions to construct novel metal-organic frameworks (MOFs). These MOFs exhibit diverse supramolecular architectures and have shown a wide range of bactericidal activities against both Gram-positive and Gram-negative bacterial strains due to the synergistic interactions of ligand isomerism and counteranions (Zhang et al., 2014).
Corrosion Inhibition
Compounds containing triazole units, similar to this compound, have been explored as corrosion inhibitors. Their efficacy in protecting mild steel in acidic environments has been demonstrated through various electrochemical techniques. The adsorption of these compounds on metal surfaces follows Langmuir’s adsorption isotherm, indicating strong adsorption and excellent corrosion inhibition properties (Bentiss et al., 2009).
Electronic and Photoluminescent Materials
Bis(triazole) derivatives, particularly those incorporating fluorinated phenyl groups, have been applied in the synthesis of electron-transporting materials for organic light-emitting diodes (OLEDs). These materials, due to their high electron mobility and glass transition temperatures, have facilitated the development of high-efficiency and deep blue phosphorescent OLEDs (Kwon et al., 2010).
Antibacterial and Antifungal Agents
Triazole-pyridine hybrids, including those with bis(trifluoromethyl)phenyl groups, have shown significant in vitro activity against various bacterial and fungal strains. These compounds have been synthesized through the click chemistry approach and evaluated for their potential as antibacterial and antifungal agents, with some displaying potency comparable to standard drugs (Jha & Ramarao, 2017).
High-Density Energetic Materials
Salts of trinitromethyl-substituted triazoles, related to this compound, represent a new class of high-density energetic materials. These compounds, with their high detonation properties and thermal stability, are considered potential candidates for environmentally benign energetic materials and high-oxygen carriers (Thottempudi & Shreeve, 2011).
Propiedades
IUPAC Name |
1,5-bis[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4/c16-14(17,18)10-4-1-3-9(7-10)13-22-23-24-25(13)12-6-2-5-11(8-12)15(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFEKWPDWJILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

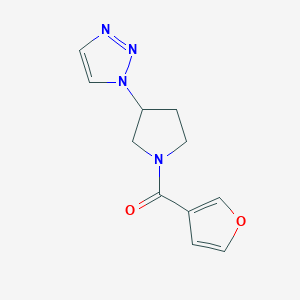
![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)
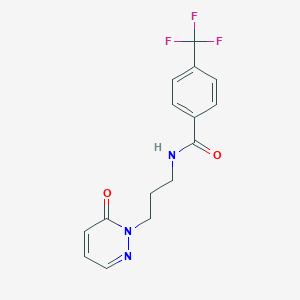
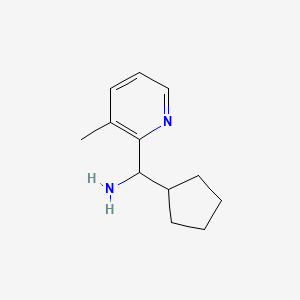

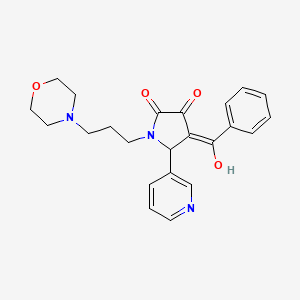
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
![1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2667939.png)
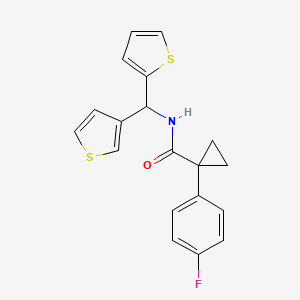
![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)

